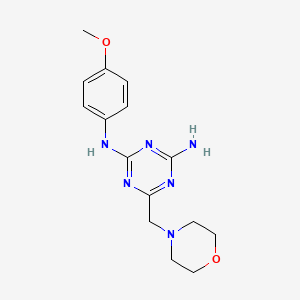

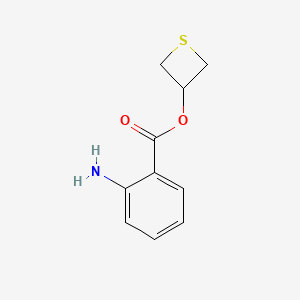

3-thietanyl 2-aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "3-thietanyl 2-aminobenzoate" often involves catalyzed reactions and cyclization processes. For instance, the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone has been described for the synthesis of benzo[d]imidazo[2,1-b]thiazole, showcasing a variety of fused benzoimidazothiazole derivatives obtained by this protocol (Mishra et al., 2014). Similarly, the synthesis of 2-amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole by the reaction of p-hydrobenzoic acid and thiosemicarbazide using POCl3 as a catalyst indicates the intricacies involved in synthesizing complex thiadiazole derivatives (Xue-fen, 2008).

Molecular Structure Analysis

The molecular structure of compounds like "3-thietanyl 2-aminobenzoate" is characterized by their crystalline form and molecular bonding. For example, the X-ray crystal structures of adducts of 2-aminobenzothiazole with aromatic carboxylic acids have been synthesized and determined, revealing non-centrosymmetric proton-transfer complexes and signal relevance for second-order non-linear optical properties (Lynch et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of "3-thietanyl 2-aminobenzoate" derivatives often involves cycloaddition reactions and oxidative processes. The formation of thietane derivatives via intramolecular (2+2) cycloaddition of the CS and CC bonds upon irradiation indicates the complex chemical behavior of these compounds (Wipf & Heimgartner, 1987).

Physical Properties Analysis

The physical properties of "3-thietanyl 2-aminobenzoate" and similar compounds include solubility, melting points, and crystal structure. For instance, the crystal structures of six hydrogen-bonding 3D supramolecular salts from 2-aminobenzoic acid with organic acids were characterized by IR, EA, and XRD analysis technique, highlighting the importance of hydrogen bonding in determining the physical properties of these compounds (Lu et al., 2019).

Chemical Properties Analysis

The chemical properties of "3-thietanyl 2-aminobenzoate" encompass its reactivity with various reagents and under different conditions. The metal-free synthesis of 2-aminobenzothiazoles from cyclohexanones and thioureas, using catalytic iodine and molecular oxygen, showcases the oxidative cyclization/dehydrogenation processes that highlight the chemical versatility of these compounds (Zhao et al., 2013).

Wissenschaftliche Forschungsanwendungen

Formation of Thietane Derivatives via Intramolecular Cycloaddition

The study by Wipf and Heimgartner (1987) explores the formation of tricyclic thietane derivatives through intramolecular (2+2)-cycloaddition reactions. By irradiating 4-vinyl-1,3-thiazole-5(4H)-thiones synthesized from thiobenzoic acid and 3-amino-2H-azirines, they achieved the creation of these derivatives, demonstrating a method for constructing complex thietane structures from simpler precursors Wipf & Heimgartner, 1987.

Anticancer Applications of Thiazole Derivatives

Romagnoli et al. (2012) synthesized a series of 2-aryl/heteroaryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles, evaluating their effectiveness as tubulin polymerization inhibitors and for growth inhibition activity against cancer cell lines. Their findings indicate the potential of thiazole derivatives in cancer treatment, particularly noting the antivascular activity and in vivo potency of compound 3b as an antimitotic agent with clinical potential Romagnoli et al., 2012.

Synthesis and Antitumor Activity of Heterocyclic Compounds

Shams et al. (2010) explored the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, revealing significant antiproliferative activity against various cancer cell lines. The study showcases the broad spectrum of antitumor activities offered by these synthesized compounds, hinting at their potential in cancer therapy Shams et al., 2010.

Interaction of 2-Aminobenzothiazole with Human Serum Albumin

The interaction between 2-aminobenzothiazole (2-ABT) and human serum albumin (HSA) was studied by Sun et al. (2012) through multi-spectroscopic techniques and molecular modeling. Their research provides insights into how 2-ABT binds to HSA, which is crucial for understanding its transportation and biotoxicity in vivo, emphasizing the role of 2-aminobenzothiazole derivatives in biological systems Sun et al., 2012.

Novel Synthesis Approaches and Evaluation of CNS Activity

Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, evaluating their antidepressant and anxiolytic properties. This study not only presents new synthetic pathways for these derivatives but also highlights their potential in treating central nervous system disorders, showcasing the versatility and therapeutic potential of compounds related to 3-thietanyl 2-aminobenzoate Clerici et al., 2001.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

thietan-3-yl 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c11-9-4-2-1-3-8(9)10(12)13-7-5-14-6-7/h1-4,7H,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPSGZNVORLEIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)OC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[2-(benzylthio)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5518647.png)

![3-(4-fluorophenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5518663.png)

![3-{3-[(4-acetyl-1-piperazinyl)carbonyl]phenoxy}-6-methylpyridazine](/img/structure/B5518673.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5518696.png)

![4-[(2-isopropylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5518703.png)

![1-(2-amino-2-oxoethyl)-N-[3-(4-chlorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5518707.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B5518708.png)